1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a urea moiety linked to a chlorinated methoxyphenyl group and a fluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and 4-fluorophenol.
Formation of Intermediate: 5-Chloro-2-methoxyaniline is reacted with phosgene to form the corresponding isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then coupled with 2-(4-fluorophenoxy)ethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
- 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-chlorophenoxy)ethyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-bromophenoxy)ethyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylphenoxy)ethyl)urea
Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea stands out due to the presence of the fluorophenoxy group, which imparts unique physicochemical properties such as increased lipophilicity and potential for specific biological interactions.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-fluorophenoxy)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3/c1-22-15-7-2-11(17)10-14(15)20-16(21)19-8-9-23-13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEZLTUXJDKNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.